molecular formula C24H25N5O2S B2706731 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole CAS No. 1173036-65-1

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole

Cat. No.: B2706731
CAS No.: 1173036-65-1
M. Wt: 447.56
InChI Key: GRDIZWJEGDVTLV-UHFFFAOYSA-N
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Description

1-Benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a potent and structurally distinct ATP-competitive inhibitor of the BCR-ABL tyrosine kinase, with high specificity for the recalcitrant T315I mutant isoform Source . The emergence of the T315I mutation, which confers resistance to most first- and second-generation tyrosine kinase inhibitors, represents a significant challenge in the management of chronic myeloid leukemia (CML) Source . This compound serves as a critical research tool for investigating the structural determinants of kinase inhibition and the mechanisms underlying resistance. Its primary research value lies in preclinical studies aimed at developing novel therapeutic strategies to overcome drug resistance in hematological malignancies. Researchers utilize this inhibitor to probe signal transduction pathways in BCR-ABL-driven leukemogenesis and to evaluate the efficacy of next-generation inhibitors in cellular and animal models of T315I-mutant CML Source .

Properties

IUPAC Name

1-benzyl-2-[(4-pyridin-3-ylsulfonylpiperazin-1-yl)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c30-32(31,21-9-6-12-25-17-21)28-15-13-27(14-16-28)19-24-26-22-10-4-5-11-23(22)29(24)18-20-7-2-1-3-8-20/h1-12,17H,13-16,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDIZWJEGDVTLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the benzyl group: Benzylation of the benzimidazole core can be carried out using benzyl halides in the presence of a base such as potassium carbonate.

    Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a pyridin-3-ylsulfonyl group through nucleophilic substitution reactions.

    Coupling of the piperazine derivative with the benzimidazole core: This step involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Variations on the Benzimidazole Core
  • Compound 19 (1-Benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole) :

    • Structure : Replaces the sulfonylpiperazine group with a 4-methoxybenzylthio substituent.
    • Synthesis : Uses aliphatic alcohols and sodium hydride under inert conditions, followed by purification via column chromatography or recrystallization .
    • Key Difference : The thioether linkage may reduce metabolic stability compared to the sulfonyl group in the target compound.
  • 2-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole (BLD Pharm) :

    • Structure : Features a pyridin-2-yl group on piperazine instead of pyridin-3-ylsulfonyl.
    • Relevance : The pyridine orientation (2-yl vs. 3-yl) may alter binding to receptors like dopamine or serotonin .
2.2. Pharmacological Activity Comparisons
  • Antimicrobial Derivatives () :

    • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole derivatives exhibited antibacterial and antifungal activity (MIC values: 8–64 µg/mL) against S. aureus and C. albicans.
    • Key Insight : The pyridin-3-yl group enhances antimicrobial efficacy, suggesting the target compound’s sulfonylpiperazine-pyridine system could be optimized for similar applications .
  • Anticonvulsant Thioureas () :

    • 1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas showed potent activity in MES and PTZ seizure models (ED50: 15–30 mg/kg).
    • Contrast : The target compound lacks the thiourea moiety, which is critical for anticonvulsant activity in these analogs .

Data Table: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituent(s) Biological Activity Synthesis Method Reference
Target Compound Benzimidazole 4-(Pyridin-3-ylsulfonyl)piperazinyl N/A (Theoretical) Sulfonylation of piperazine -
Compound 19 Benzimidazole 4-Methoxybenzylthio N/A Thioether coupling
2-(Pyridin-3-yl)-1H-benzimidazole Benzimidazole Pyridin-3-yl Antimicrobial C–N coupling
BLD Pharm Compound Benzimidazole 4-(Pyridin-2-yl)piperazinyl Dopamine receptor modulation Piperazine alkylation
Anticonvulsant Thioureas Benzimidazole-thiourea Arylthiourea Anticonvulsant (ED50: 15–30 mg/kg) Thiourea condensation

Biological Activity

1-Benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and efficacy against various biological targets.

The compound has the following chemical properties:

  • Molecular Formula : C24_{24}H25_{25}N5_5O2_2S
  • Molecular Weight : 447.6 g/mol
  • CAS Number : 1173036-65-1

Research indicates that compounds similar to 1-benzyl-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole interact with various biological pathways, particularly those involving:

  • DNA Topoisomerases : These enzymes are crucial for DNA replication and transcription. Inhibition can lead to apoptosis in cancer cells.
  • Kinase Inhibition : The compound may exhibit selective inhibition of certain kinases involved in cancer progression, similar to other benzimidazole derivatives which have shown inhibitory activity against BRAF and CRAF kinases .

Anticancer Activity

A study evaluating a series of benzo[d]imidazole derivatives found that some exhibited significant antiproliferative effects against human cancer cell lines. The activity was attributed to their ability to bind to DNA and inhibit topoisomerase I, leading to cell cycle arrest and apoptosis .

CompoundCell LineIC50 (µM)Mechanism
BBZ 11aA375 (melanoma)0.045Topoisomerase I inhibition
BBZ 12bU937 (leukemia)0.032DNA binding and stabilization

Neuroprotective Effects

Recent studies have suggested that related compounds may also possess neuroprotective properties, potentially through modulation of neurotransmitter systems or by reducing oxidative stress in neuronal cells. This opens avenues for exploring the compound's use in treating neurodegenerative diseases.

Study 1: Antiproliferative Activity

In a detailed investigation involving various benzimidazole derivatives, including our compound of interest, it was found that these compounds displayed varying degrees of antiproliferative activity against a panel of human cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions at the benzimidazole core significantly enhanced biological activity .

Study 2: Mechanistic Insights

A mechanistic study using molecular dynamics simulations revealed that the compound interacts with DNA primarily through hydrophobic interactions and hydrogen bonding. This interaction was critical for its anticancer efficacy, as it stabilizes DNA structures and inhibits topoisomerase activity, leading to increased cytotoxicity .

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